N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N,1-Dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a dimethylamine group at position 4 and a 2-(pyridin-4-yl)ethyl substituent at the N1 position.
Properties
IUPAC Name |
N,1-dimethyl-N-(2-pyridin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-19(8-5-11-3-6-15-7-4-11)13-12-9-18-20(2)14(12)17-10-16-13/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDISHWQZNRSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(C)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The one-flask method, adapted from, combines Vilsmeier amidination and heterocyclization. Starting with 5-amino-1-methylpyrazole (1 ), the protocol involves:
Table 1: Optimization of One-Flask Synthesis
| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PBr₃ (3 eq), DMF | 60 | 2 | 78.2 | 95.0 |
| PBr₃ (3 eq), DMF | 80 | 1.5 | 82.5 | 97.5 |
| PBr₃ (3 eq), DMF | 90 | 1 | 75.4 | 93.2 |
Key findings:
Introduction of N,N-Dimethyl and Pyridin-4-yl Ethyl Groups
Post-core formation, the amine at position 4 undergoes sequential functionalization:
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N-Alkylation : Reacting with 2-(pyridin-4-yl)ethyl bromide in the presence of K₂CO₃ (DMF, 60°C, 12 h) achieves 85% substitution.
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Reductive Amination : Treatment with formaldehyde and NaBH₃CN in MeOH introduces the N,N-dimethyl group (92% yield).
Multi-Step Synthesis via Pyrazole Intermediate Functionalization
Synthesis of 5-Amino-1-methylpyrazole (1)
The precursor 1 is synthesized via cyclocondensation of ethyl acetoacetate with methylhydrazine (EtOH, reflux, 8 h, 89% yield).
Pyrimidine Ring Construction
Cyclization of 1 with formamidine acetate (AcOH, 120°C, 6 h) yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2 ) in 76% yield.
Sequential Functionalization
Table 2: Comparison of Multi-Step vs. One-Flask Methods
| Parameter | Multi-Step | One-Flask |
|---|---|---|
| Total Yield (%) | 62 | 82.5 |
| Purity (%) | 98.5 | 97.5 |
| Reaction Time (h) | 38 | 3.5 |
| Scalability | Moderate | High |
Reductive Amination for N,N-Dimethylation
Optimization of Conditions
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Reagent : NaBH₃CN outperforms NaBH₄ due to superior selectivity in polar aprotic solvents.
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Solvent : MeOH > DMF due to reduced side reactions.
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Stoichiometry : 1.2 eq formaldehyde ensures complete dimethylation without over-alkylation.
Challenges and Mitigation Strategies
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Regioselectivity in N-Alkylation :
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Stability of Pyridin-4-yl Ethyl Group :
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Purification Difficulties :
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit promising anticancer properties. Research has shown that these types of pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation and survival. For instance:
- Case Study : A derivative of pyrazolo[3,4-d]pyrimidine demonstrated potent inhibition of the PI3K/Akt signaling pathway in breast cancer cells, leading to decreased cell viability and increased apoptosis .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as anxiety and depression.
- Case Study : In preclinical models, compounds with similar structures have been shown to enhance GABAergic transmission, which is crucial for anxiety regulation .
Antiviral Activity
There is emerging evidence supporting the antiviral properties of pyrazolo[3,4-d]pyrimidines. These compounds may inhibit viral replication by targeting viral polymerases or proteases.
- Research Findings : A study highlighted that a related compound effectively inhibited the replication of the hepatitis C virus in vitro .
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated.
- Case Study : Research indicates that certain derivatives possess activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting a role in developing new antibiotics .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine with structurally related compounds:
Table 1: Key Structural and Functional Differences
Substituent Effects on Pharmacokinetics
- Pyridinyl vs. Naphthalenyl Groups : The pyridinyl ethyl group in the target compound improves aqueous solubility compared to naphthalenyl derivatives (e.g., NA-PP1), which exhibit higher logP values and reduced CNS bioavailability .
- Dimethylamine at C4 : This moiety is a common feature in kinase-targeting compounds, facilitating hydrogen bonding with ATP-binding pockets. However, bulky N1 substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl in PfCDPK4 inhibitors) enhance target selectivity .
Biological Activity
N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities. The molecular formula is C14H17N5, and it features a dimethylamino group and a pyridine moiety that are crucial for its biological interactions.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of cyclin-dependent kinases (CDKs). These kinases play a pivotal role in cell cycle regulation and are implicated in various cancers. The inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines. In one study using MCF7 breast cancer cells, the half-maximal effective concentration (EC50) was found to be approximately 12 μM, indicating potent activity against these cells .
- Mechanistic Insights : It has been suggested that the presence of tertiary amines in the structure enhances its interaction with kinases, thereby improving its inhibitory efficacy against CDK enzymes .
Neuroprotective Effects
The compound also shows promise in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert neuroprotective effects potentially beneficial for conditions like Alzheimer's disease and Lewy Body Dementia. Studies have indicated that similar compounds can modulate neurotransmitter systems and provide cognitive benefits .
Case Studies
| Study | Cell Line | EC50 (μM) | Observations |
|---|---|---|---|
| 1 | MCF7 | 12 | Significant antiproliferative activity observed. |
| 2 | MDA-MB-231 | 15 | Potent SRC inhibitor; lower molecular weight enhances activity. |
| 3 | PC3 | 10 | Effective against prostate cancer cells with minimal toxicity. |
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : As a CDK inhibitor, it may be used in combination therapies for various malignancies.
- Neurological Disorders : Its neuroprotective properties suggest potential use in treating cognitive deficits associated with neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
